molecular formula C10H17ClN4O B2625506 6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride CAS No. 1353980-10-5

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride

Cat. No.: B2625506
CAS No.: 1353980-10-5
M. Wt: 244.72
InChI Key: QSPXIHAFWXXGTJ-UHFFFAOYSA-N
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Description

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety is attached through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with pyrrolidine in the presence of a suitable catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require catalysts such as palladium or copper complexes.

Major Products

Scientific Research Applications

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Pharmaceutical Development: It serves as a lead compound in the development of new drugs for treating various diseases.

    Chemical Biology: Researchers use it to study the mechanisms of action of pyrimidine derivatives and their interactions with biomolecules.

Mechanism of Action

The mechanism of action of 6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(methylsulfanyl)-N-(2-pyrrolidinylmethyl)-4-pyrimidinamine hydrochloride
  • N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine

Uniqueness

6-Methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the pyrrolidine moiety enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methoxy-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.ClH/c1-15-10-5-9(13-7-14-10)12-6-8-3-2-4-11-8;/h5,7-8,11H,2-4,6H2,1H3,(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPXIHAFWXXGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)NCC2CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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